molecular formula C21H27N3O2Si B2949478 5-amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one CAS No. 939384-55-1

5-amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one

Cat. No.: B2949478
CAS No.: 939384-55-1
M. Wt: 381.551
InChI Key: AINGFPVNDGLOCX-UHFFFAOYSA-N
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Description

5-amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one is a complex organic compound characterized by a spiro structure with multiple functional groups. This compound's unique arrangement provides a platform for various reactions and applications across multiple scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of Intermediate Components: : The process begins with the synthesis of individual components, which include indene derivatives and pyrrolopyridine structures.

  • Formation of the Spiro Structure: : The indene and pyrrolopyridine components undergo a spirocyclization reaction, where conditions are carefully controlled, typically involving catalysts and solvents such as dichloromethane under reflux.

  • Final Assembly: : The trimethylsilyl group is introduced through a nucleophilic substitution reaction. Reaction conditions include the use of trimethylsilyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

  • Scale-up involves optimizing the reaction conditions for high yield and purity.

  • Continuous flow reactors might be employed to handle the exothermic nature of these reactions, ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole ring, using reagents like m-chloroperbenzoic acid.

  • Reduction: : Hydrogenation reactions can reduce the double bonds in the indene ring. Catalysts like palladium on carbon (Pd/C) are typically used.

  • Substitution: : Various electrophiles can replace the amino group, facilitating further functionalization.

Common Reagents and Conditions

  • Oxidizing agents: m-chloroperbenzoic acid, hydrogen peroxide.

  • Reducing agents: hydrogen gas (H₂) in the presence of Pd/C.

  • Substituting agents: alkyl halides, acyl chlorides under basic conditions.

Major Products

  • Oxidation yields oxidized derivatives of the indene ring.

  • Reduction gives fully saturated derivatives.

  • Substitution results in a variety of functionalized spiro compounds.

Scientific Research Applications

Chemistry

  • The compound serves as a precursor for synthesizing more complex organic molecules.

  • Its reactivity offers a model for studying spirocyclization mechanisms.

Biology

  • Explored for its potential as a biological probe due to its ability to bind specific biomolecules.

  • Used in studying enzyme-inhibitor interactions.

Medicine

  • Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

  • The compound's ability to interact with biological targets makes it a candidate for drug development.

Industry

  • Utilized in materials science for developing new polymers and materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways

  • In biological systems, it targets specific enzymes or receptors, affecting cellular processes.

  • Its spiro structure allows it to interact with nucleophilic and electrophilic sites within the body, influencing signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyrrol]-2'(1'H)-one

  • 5-amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]quinolin]-2'(1'H)-one

Uniqueness

  • The compound's spiroindene-pyrrolopyridine structure is less common, providing unique steric and electronic properties.

  • The presence of a trimethylsilyl group enhances its stability and reactivity compared to similar structures.

Properties

IUPAC Name

5-amino-1'-(2-trimethylsilylethoxymethyl)spiro[1,3-dihydroindene-2,3'-pyrrolo[2,3-b]pyridine]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2Si/c1-27(2,3)10-9-26-14-24-19-18(5-4-8-23-19)21(20(24)25)12-15-6-7-17(22)11-16(15)13-21/h4-8,11H,9-10,12-14,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINGFPVNDGLOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=CC=N2)C3(C1=O)CC4=C(C3)C=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 10% Pd/C (3 g) and (±)-5-nitro-1′-{[2-(trimethylsilyl)ethoxy]methyl}-1,3-dihydrospiro[indene-2,3′-pyrrolo[2,3-b]pyridin]-2′(1′H)-one from Step A (19.1 g, 46.4 mmol) was stirred vigorously in EtOH (400 mL) under an atmosphere of hydrogen (ca. 1 atm). After 18 h, the mixture was filtered through a pad of Celite, washing extensively with MeOH, and the filtrate was concentrated in vacuo to give the title compound. MS: m/z=382 (M+1).
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step Two

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